molecular formula C8H7F2NO2 B1308156 2,5-Difluoro-4-methoxybenzamide CAS No. 1022618-89-8

2,5-Difluoro-4-methoxybenzamide

Cat. No. B1308156
CAS RN: 1022618-89-8
M. Wt: 187.14 g/mol
InChI Key: RBDDPQHVPBQFBP-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antioxidant Properties

2,5-Difluoro-4-methoxybenzamide: has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the compound’s ability to scavenge free radicals and protect against oxidative damage. Further studies are needed to understand its mechanism of action and potential therapeutic applications .

Antibacterial Activity

The compound has demonstrated interesting antibacterial properties. In vitro tests have evaluated its effectiveness against both gram-positive and gram-negative bacteria. Researchers compared it to standard antibacterial drugs and found promising results. Investigating its mode of action and potential clinical applications could be valuable .

Organofluorine Chemistry

As an organofluorine compound, 2,5-Difluoro-4-methoxybenzamide aligns with the growing field of fluorine chemistry. Researchers study fluorinated molecules for their unique properties, including altered reactivity and bioavailability. Exploring its synthetic applications and potential fluorination reactions could yield valuable insights .

properties

IUPAC Name

2,5-difluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDPQHVPBQFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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